O-propan-2-yl (2-oxo-1,2-diphenylethyl)sulfanylmethanethioate
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Overview
Description
1,2-Diphenyl-2-propan-2-yloxycarbothioylsulfanyl-ethanone is a complex organic compound with the molecular formula C18H18O2S2 It is characterized by its unique structure, which includes two phenyl groups, a propan-2-yloxy group, and a carbothioylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-2-propan-2-yloxycarbothioylsulfanyl-ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,2-diphenylethanone with propan-2-ol in the presence of a strong acid catalyst to form the propan-2-yloxy derivative. This intermediate is then reacted with a thiocarbonyl compound under controlled conditions to introduce the carbothioylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-2-propan-2-yloxycarbothioylsulfanyl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioylsulfanyl group to a thiol or a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives, depending on the specific reaction conditions.
Scientific Research Applications
1,2-Diphenyl-2-propan-2-yloxycarbothioylsulfanyl-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-2-propan-2-yloxycarbothioylsulfanyl-ethanone involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved include thiol-disulfide exchange reactions and electrophilic aromatic substitution.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylethanone: Lacks the propan-2-yloxy and carbothioylsulfanyl groups, making it less reactive in certain types of reactions.
2,2-Diphenyl-1,3-dioxolane: Contains a dioxolane ring instead of the carbothioylsulfanyl group, leading to different reactivity and applications.
1,2-Diphenyl-2-propanol: Similar structure but lacks the carbothioylsulfanyl group, affecting its chemical properties and reactivity.
Properties
CAS No. |
42573-99-9 |
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Molecular Formula |
C18H18O2S2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
O-propan-2-yl (2-oxo-1,2-diphenylethyl)sulfanylmethanethioate |
InChI |
InChI=1S/C18H18O2S2/c1-13(2)20-18(21)22-17(15-11-7-4-8-12-15)16(19)14-9-5-3-6-10-14/h3-13,17H,1-2H3 |
InChI Key |
CDCJMDNTPNBAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)SC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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